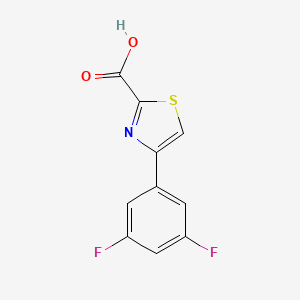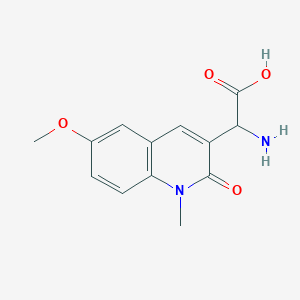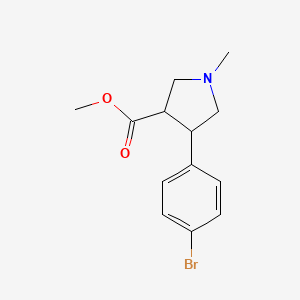
Methyl 4-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring, which is further substituted with a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound and a suitable nucleophile.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are often employed under mild conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 4-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
作用机制
The mechanism of action of Methyl 4-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in the target protein, while the pyrrolidine ring may form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
- Methyl 4-(4-chlorophenyl)-1-methylpyrrolidine-3-carboxylate
- Methyl 4-(4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate
- Methyl 4-(4-iodophenyl)-1-methylpyrrolidine-3-carboxylate
Comparison:
- Bromine vs. Other Halogens: The presence of a bromine atom in Methyl 4-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylate imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity.
- Reactivity: The bromine atom can be more readily substituted compared to chlorine or fluorine, making the brominated compound more versatile for further chemical modifications.
- Biological Activity: The specific interactions of the bromophenyl group with biological targets can differ from those of other halogenated analogs, potentially leading to distinct pharmacological profiles.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C13H16BrNO2 |
|---|---|
分子量 |
298.18 g/mol |
IUPAC 名称 |
methyl 4-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H16BrNO2/c1-15-7-11(12(8-15)13(16)17-2)9-3-5-10(14)6-4-9/h3-6,11-12H,7-8H2,1-2H3 |
InChI 键 |
CDTBROODZNYYQS-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(C(C1)C(=O)OC)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


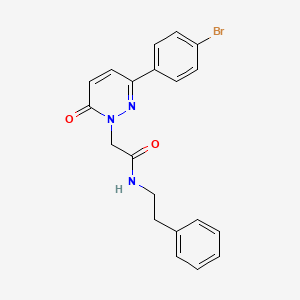
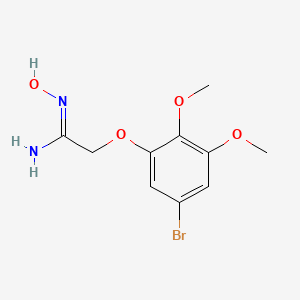
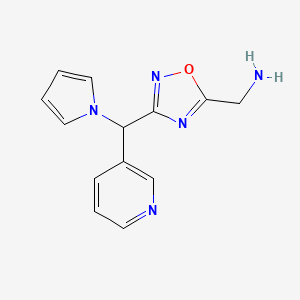
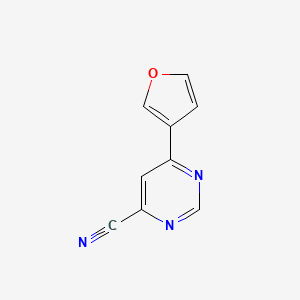
![3-({[9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14869101.png)
![N-(4-ethoxyphenyl)-2-((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14869112.png)
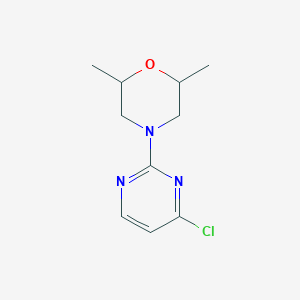
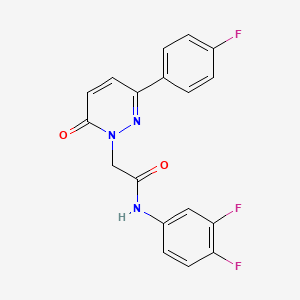
![[(1S,3R,13R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate](/img/structure/B14869142.png)

![6'-Methoxyspiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14869150.png)
